molecular formula C22H16ClNO2S4 B11663360 5-[(3-chloro-1-benzothien-2-yl)carbonyl]-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-[(3-chloro-1-benzothien-2-yl)carbonyl]-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11663360
M. Wt: 490.1 g/mol
InChI Key: JXUHHVMHZHPVQA-UHFFFAOYSA-N
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Description

5-[(3-chloro-1-benzothien-2-yl)carbonyl]-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene moiety, a quinoline core, and a dithiolo ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 5-[(3-chloro-1-benzothien-2-yl)carbonyl]-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves multiple steps, including the formation of the benzothiophene and quinoline cores, followed by the introduction of the dithiolo ring. Common synthetic routes include:

    Formation of Benzothiophene Core: This step typically involves the cyclization of a suitable precursor, such as 2-chlorobenzothiophene, under acidic or basic conditions.

    Quinoline Core Synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Dithiolo Ring Introduction: The dithiolo ring is introduced through a series of reactions involving thiol reagents and appropriate catalysts.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-[(3-chloro-1-benzothien-2-yl)carbonyl]-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-1-benzothien-2-yl)carbonyl]-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzothiophene and quinoline derivatives, such as:

    5-[(3-chloro-1-benzothien-2-yl)carbonyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: This compound shares a similar core structure but differs in the substitution pattern.

    N-{5-[(3-chloro-1-benzothien-2-yl)carbonyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene}-N-(2-methoxyphenyl)amine: Another related compound with variations in the functional groups attached to the core structure.

The uniqueness of 5-[(3-chloro-1-benzothien-2-yl)carbonyl]-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16ClNO2S4

Molecular Weight

490.1 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C22H16ClNO2S4/c1-22(2)19-15(21(27)30-29-19)12-8-6-9-13(26-3)17(12)24(22)20(25)18-16(23)11-7-4-5-10-14(11)28-18/h4-10H,1-3H3

InChI Key

JXUHHVMHZHPVQA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=C(C5=CC=CC=C5S4)Cl)C(=CC=C3)OC)C(=S)SS2)C

Origin of Product

United States

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